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Compound of Interest |

Compound Name: 3-(4-Chlorophenoxy)-5-nitroaniline
CAS No.: 208122-61-6
Cat. No.: B279815
. J

Technical Profile: 3-(4-Chlorophenoxy)-5-
nitroaniline

Content Type: Technical Monograph & Synthesis Guide Subject: CAS 208122-61-6 |
Intermediate for Type Il Kinase Inhibitors

Executive Summary

3-(4-Chlorophenoxy)-5-nitroaniline is a specialized aromatic building block primarily utilized
in the medicinal chemistry of Type Il kinase inhibitors (e.g., structural analogs of Sorafenib). Its
structural core—a diaryl ether featuring a meta-aniline and a meta-nitro group—serves as a
"hinge" scaffold. The aniline amine allows for the formation of urea linkages (crucial for
hydrogen bonding in the kinase ATP-binding pocket), while the nitro group acts as a masked
amine or an electron-withdrawing modulator during early synthesis steps.

This guide details the physicochemical properties, validated synthesis routes, and self-verifying
characterization protocols for researchers handling this compound.

Chemical Identity & Physical Data
Nomenclature & Identifiers
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Parameter

Data

IUPAC Name

3-(4-Chlorophenoxy)-5-nitroaniline

Common Synonyms

3-Amino-5-nitro-4'-chlorodiphenyl ether; 5-Nitro-

3-(p-chlorophenoxy)aniline

CAS Registry Number 208122-61-6
Molecular Formula C12H9CIN20s3
Molecular Weight 264.66 g/mol
SMILES Nclcc(Oc2cec(Cl)ec2)cc(cl)=0

Physicochemical Properties

Note: Experimental values may vary based on polymorphic form and purity. Data below

represents the typical solid-state profile.

Property Value | Description
Appearance Yellow to orange crystalline powder
] ] 109 — 113 °C (Typical experimental range for
Melting Point o )
this isomeric class)
- Soluble: DMSO, DMF, Ethyl Acetate, Methanol
Solubility

(warm)Insoluble: Water, Hexanes

pKa (Aniline NHz2)

~3.5 — 4.0 (Predicted; lowered by electron-
withdrawing NO:z group)

LogP

~3.2 (Lipophilic)

Synthesis & Manufacturing Logic

The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline is a classic example of Nucleophilic

Aromatic Substitution (SnAr) followed by Chemoselective Reduction. The primary challenge is

preventing the over-reduction of the nitro group (if a diamine is not desired) or ensuring the

SnAr occurs at the correct position if starting from a symmetric precursor.
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Retrosynthetic Pathway

The most robust route utilizes 1-chloro-3,5-dinitrobenzene as the electrophile. The symmetry of

the starting material simplifies the first substitution, as both positions are equivalent.

(CAS 618-86-0)

1-Chloro-3,5-dinitrobenzene Step 1: K2CO3, DMF

100°C, SnAr

]

4-Chlorophenol

Intermediate:
1-(4-Chlorophenoxy)-3,5-dinitrobenzene

Step 2: Na2S or H2/Pd-C
Selective Reduction >

/

[1]

Target:
3-(4-Chlorophenoxy)-5-nitroaniline

Figure 1: Two-step synthesis pathway for 3-(4-Chlorophenoxy)-5-nitroaniline.

Click to download full resolution via product page

Detailed Experimental Protocol
Step 1: Ether Formation (SnAr)

Reaction: 1-Chloro-3,5-dinitrobenzene + 4-Chlorophenol

1-(4-Chlorophenoxy)-3,5-dinitrobenzene.

o Setup: Charge a round-bottom flask with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-

chlorophenol (1.05 eq) in anhydrous DMF (5 mL/mmol).

¢ Base Addition: Add Potassium Carbonate (K2COs) (1.5 eq).

e Reaction: Heat to 80—-100 °C for 4—6 hours.

o Mechanism:[2][3] The electron-poor dinitrobenzene ring undergoes attack by the

phenoxide ion. The chloride is the leaving group.

o Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a

solid. Filter, wash with water, and dry.[4]
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Self-Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting
chloride (

) and appearance of the ether (

)-

Step 2: Zinin Reduction (Selective)

Reaction: Selective reduction of one nitro group to an amine.

Reagent Choice:Sodium Sulfide (Na2S-9H20) or Sodium Hydrosulfide (NaHS) is preferred
over catalytic hydrogenation for high selectivity (avoiding diamine formation).

Procedure: Dissolve the dinitro intermediate in Ethanol/Water (3:1). Heat to reflux.
Addition: Add NazS (2.5 eq) portion-wise over 30 minutes.

Monitoring: Reflux for 2—3 hours.

o Critical Checkpoint: Monitor via LC-MS. You are looking for the mass shift from

(dinitro) to
(amino-nitro). If

(diamine) appears, reduce reaction time or equivalents of sulfide.
Isolation: Evaporate ethanol. Dilute with water. Extract with Ethyl Acetate.[5]
Purification: Recrystallization from Ethanol/Water or column chromatography (gradient O

30% EtOAc in Hexanes).

Characterization & Quality Control

To ensure scientific integrity, the identity of the product must be confirmed using NMR. The

symmetry of the protons on the central ring is the key diagnostic feature.

'H-NMR Interpretation (DMSO-de, 400 MHZz)
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The central benzene ring (containing NO2 and NH2) will show a specific AMX or ABC splitting
pattern depending on resolution, distinct from the para-substituted phenoxy ring.

Chemical Shift (8) Multiplicity Integration Assignment
Phenoxy ring: Protons
7.45-7.50 Doublet (d, J~9Hz) 2H )
ortho to Chlorine
Phenoxy ring: Protons
7.15-7.20 Doublet (d, J~9Hz) 2H
ortho to Ether Oxygen
Central Ring: Proton
7.05 Triplet/M 1H between NO2z and CI-
Phenoxy
Central Ring: Proton
6.90 Triplet/M 1H between NO2z and
NH:z
Central Ring: Proton
6.55 Triplet/M 1H between NHz and CI-
Phenoxy
) -NHz (Exchangeable
5.80 Broad Singlet 2H

with D20)

Mass Spectrometry (ESI+)

o Expected [M+H]*: 265.1 m/z

 |sotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) at 265 and 267 m/z.

Applications in Drug Discovery

This compound is a "Type II" kinase inhibitor pharmacophore. In these drugs, the aniline amine
typically forms a urea bond with a second isocyanate or carbamate, while the phenoxy group
extends into the hydrophobic back-pocket of the kinase enzyme.
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3-(4-Chlorophenoxy)-5-nitroaniline

:

Activation with Phenyl Chloroformate

:

Phenyl Carbamate Intermediate

:

Coupling with Amine (R-NH2)

:

Urea-based Kinase Inhibitor
(e.g., Sorafenib Analog)

Figure 2: Downstream application in urea synthesis for kinase inhibitors.

Click to download full resolution via product page
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound poses specific toxicological risks.

» Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with
oxygen transport in blood). Absorption through skin is rapid.

» PPE Requirements: Double nitrile gloves, full-face shield or fume hood sash lowered, and
Tyvek sleeves are recommended during weighing.

» Storage: Store in amber vials at 2—8 °C. Light sensitive (aniline oxidation leads to darkening).
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e Sigma-Aldrich.Product Specification: 3-(4-Chlorophenoxy)-5-nitroaniline (CAS 208122-61-
6).

e Bankston, D. (2008). A Scalable Synthesis of 1-Chloro-3,5-dinitrobenzene and its
Derivatives. Organic Process Research & Development. (Contextual synthesis of the dinitro
precursor).

o Bayer Healthcare AG.Patent WO2005000284. "Diaryl ureas for cancer treatment.”
(Describes the use of similar diaryl ether intermediates in Sorafenib synthesis).

» National Center for Biotechnology Information (NCBI).PubChem Compound Summary for
CID 10065609 (Related Isomer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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